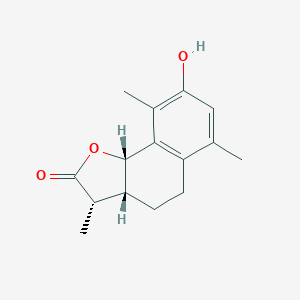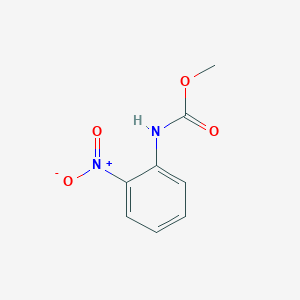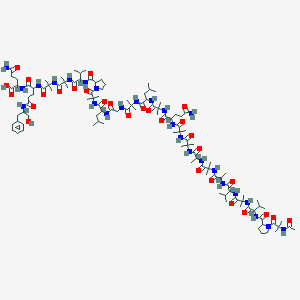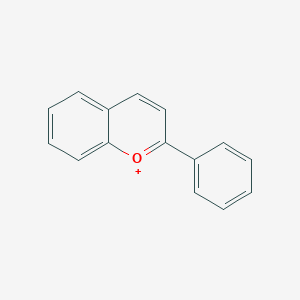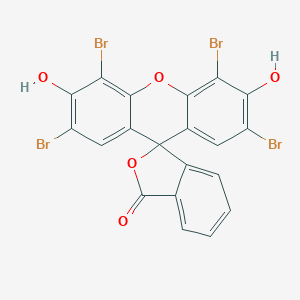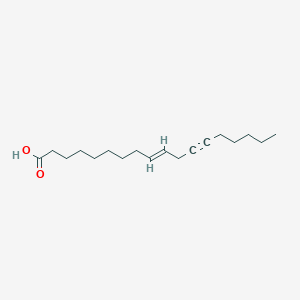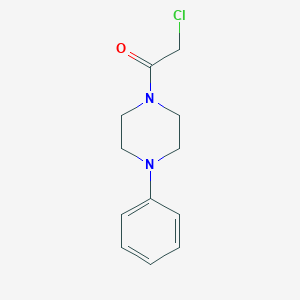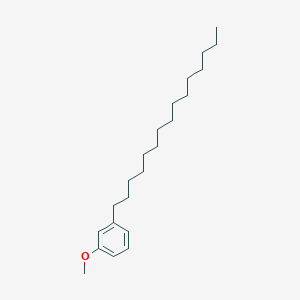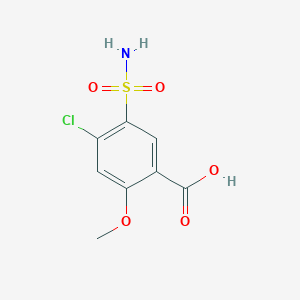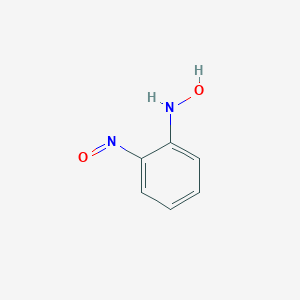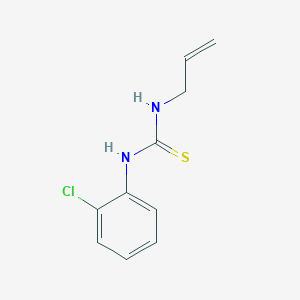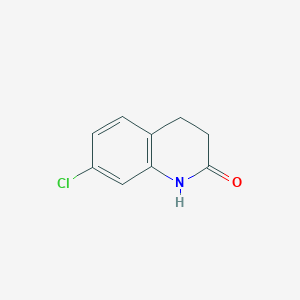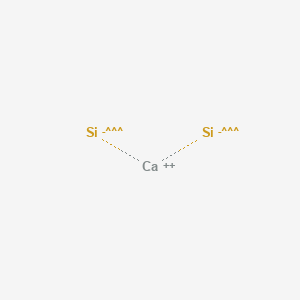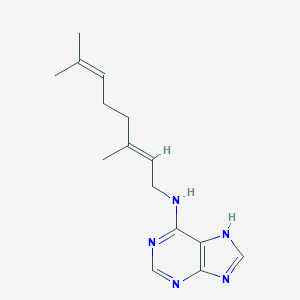
Geranylaminopurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranylaminopurine (GA) is a plant growth regulator that belongs to the cytokinin family. It is a synthetic compound that has been extensively studied for its potential applications in agriculture, horticulture, and plant biotechnology. GA has been shown to promote cell division, delay senescence, and enhance plant growth and development. In
Mechanism Of Action
Geranylaminopurine acts as a cytokinin by binding to the cytokinin receptor and activating a signal transduction pathway. This pathway leads to the activation of genes involved in cell division and growth. Geranylaminopurine also regulates the expression of genes involved in stress response and defense mechanisms. The exact mechanism of action of Geranylaminopurine is still not fully understood, but it is clear that it plays an important role in plant growth and development.
Biochemical And Physiological Effects
Geranylaminopurine has been shown to have a number of biochemical and physiological effects on plants. It promotes cell division and differentiation, delays senescence, and enhances photosynthesis. Geranylaminopurine also regulates the expression of genes involved in stress response and defense mechanisms. In addition, Geranylaminopurine has been shown to increase the levels of cytokinins and other growth regulators in plants.
Advantages And Limitations For Lab Experiments
One of the major advantages of using Geranylaminopurine in lab experiments is its stability and ease of synthesis. Geranylaminopurine is also relatively inexpensive compared to other plant growth regulators. However, one limitation of using Geranylaminopurine is that it can be difficult to determine the optimal concentration for a given experiment. In addition, Geranylaminopurine can have different effects on different plant species, which can make it challenging to generalize results.
Future Directions
There are many potential future directions for research on Geranylaminopurine. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the identification of new target genes and signaling pathways that are regulated by Geranylaminopurine. In addition, there is a need for more studies on the effects of Geranylaminopurine on different plant species and under different environmental conditions. Finally, there is a need for more research on the potential applications of Geranylaminopurine in biotechnology and agriculture.
Synthesis Methods
Geranylaminopurine can be synthesized by reacting geraniol with aminopurine in the presence of a catalyst. This reaction results in the formation of Geranylaminopurine as a white crystalline solid. The purity of the compound can be improved by recrystallization or column chromatography. Geranylaminopurine is stable at room temperature and can be stored for long periods of time without degradation.
Scientific Research Applications
Geranylaminopurine has been extensively studied for its potential applications in plant biotechnology. It has been shown to promote cell division, delay senescence, and enhance plant growth and development. Geranylaminopurine has also been shown to increase the yield and quality of crops such as tomatoes, rice, and cotton. In addition, Geranylaminopurine has been used to induce somatic embryogenesis in a variety of plant species, which has important implications for plant regeneration and genetic transformation.
properties
CAS RN |
14714-89-7 |
|---|---|
Product Name |
Geranylaminopurine |
Molecular Formula |
C15H21N5 |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
N-[(2E)-3,7-dimethylocta-2,6-dienyl]-7H-purin-6-amine |
InChI |
InChI=1S/C15H21N5/c1-11(2)5-4-6-12(3)7-8-16-14-13-15(18-9-17-13)20-10-19-14/h5,7,9-10H,4,6,8H2,1-3H3,(H2,16,17,18,19,20)/b12-7+ |
InChI Key |
IWEPCTONZDTXAT-KPKJPENVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CNC1=NC=NC2=C1NC=N2)/C)C |
SMILES |
CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |
Canonical SMILES |
CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |
Other CAS RN |
14714-89-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



